Product packaging for 1-(Azetidin-3-yl)pyrrolidine(Cat. No.:CAS No. 149105-96-4)

1-(Azetidin-3-yl)pyrrolidine

Cat. No.: B118198
CAS No.: 149105-96-4
M. Wt: 126.2 g/mol
InChI Key: KUSISHXBHVFQPM-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)pyrrolidine (CAS 149105-96-4) is a high-value heterocyclic compound serving as a key building block in organic synthesis and pharmaceutical research. This bicyclic amine features a pyrrolidine ring linked to an azetidine ring, creating a versatile scaffold for developing novel molecules . With a molecular formula of C 7 H 14 N 2 and a molecular weight of 126.20 g/mol, it is characterized by a density of 1.048 g/cm³ and a boiling point of approximately 200°C at 760 mmHg . Its structure, often represented by the SMILES notation N2CC(N1CCCC1)C2 , provides two nitrogen heteroatoms that can act as pharmacophores or ligands . This compound is primarily used as a critical intermediate in the discovery and synthesis of active pharmaceutical ingredients (APIs) . Its application extends to being a precursor for compounds investigated as melanin-concentrating hormone receptor-1 (MCHR1) antagonists and in the development of potential therapeutics for EGFR-driven cancers, highlighting its significance in medicinal chemistry . Available in industrial grade with purities at 99% , it is supplied for laboratory and research applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2 B118198 1-(Azetidin-3-yl)pyrrolidine CAS No. 149105-96-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(azetidin-3-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-4-9(3-1)7-5-8-6-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSISHXBHVFQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438101
Record name 1-azetidin-3-ylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149105-96-4
Record name 1-azetidin-3-ylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Azetidin 3 Yl Pyrrolidine and Its Derivatives

General Synthetic Routes to Pyrrolidine (B122466) Scaffolds

Pyrrolidine Ring Modifications

The modification of the pyrrolidine ring is a crucial aspect of synthesizing derivatives of 1-(azetidin-3-yl)pyrrolidine. These modifications allow for the introduction of various functional groups, which can significantly alter the compound's properties.

One common strategy for pyrrolidine synthesis involves the ring contraction of pyridines. This photo-promoted process utilizes a silylborane to convert pyridines into pyrrolidine derivatives that feature a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.gov This method is valued for its broad substrate scope and high tolerance for various functional groups, providing a straightforward route to functionalized pyrrolidines. osaka-u.ac.jpnih.gov The resulting products, equipped with an enamide, a cyclopropane, and a silyl (B83357) moiety, serve as versatile building blocks for further chemical transformations. nih.gov

Another approach involves the skeletal modification of existing pyrrolidine structures. For instance, a method has been developed to convert polar cyclic pyrrolidines into nonpolar linear dienes through N-atom removal and deconstruction. nih.gov This transformation is achieved via N-sulfonylazidonation followed by the rearrangement of the resulting sulfamoyl azide (B81097) intermediates. nih.gov This strategy has been applied to the late-stage modification of bioactive compounds. nih.gov

Furthermore, functionalization of the pyrrolidine ring can be achieved through various catalytic reactions. For example, catalyst-tuned regio- and enantioselective hydroalkylation of 3-pyrrolines can yield either C2- or C3-alkylated pyrrolidines depending on the cobalt or nickel catalyst used. organic-chemistry.org

Enantioselective Approaches in Pyrrolidine Synthesis

The stereoselective synthesis of pyrrolidines is of significant interest due to the prevalence of chiral pyrrolidine scaffolds in natural products and pharmaceuticals. nih.gov

A notable method for the enantioselective synthesis of pyrrolidines is the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines. nih.gov This approach, utilizing novel phosphoramidite (B1245037) ligands, produces pyrrolidine cycloadducts in high yields and with excellent selectivities. nih.gov The reaction is believed to proceed through a stepwise mechanism involving a zwitterionic Pd-TMM intermediate. nih.gov

Another powerful technique is the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with β-phthaliminoacrylate esters. rsc.org This method provides highly functionalized pyrrolidine β-amino acid derivatives with high yields and excellent diastereo- and enantioselectivities. rsc.org The resulting products can be further transformed into biologically important free pyrrolidine β-amino acids. rsc.org

Brønsted acid-catalyzed intramolecular hydroamination offers a route to chiral pyrrolidines, including those with challenging quaternary stereocenters. chemrxiv.org This reaction proceeds as a stereospecific anti-addition, suggesting a concerted mechanism. chemrxiv.org

Additionally, enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been developed, relying on a sparteine-mediated enantioselective deprotonation. organic-chemistry.org This one-pot synthesis allows for the creation of a wide range of 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios. organic-chemistry.org

Synthesis of this compound and Direct Analogs

The direct synthesis of this compound and its analogs involves coupling the azetidine (B1206935) and pyrrolidine moieties and subsequent functionalization.

Strategies for Coupling Azetidine and Pyrrolidine Moieties

A primary strategy for coupling azetidine and pyrrolidine rings is through nucleophilic substitution or addition reactions. One common method is the aza-Michael addition of a secondary amine, such as pyrrolidine, to an α,β-unsaturated ester containing an azetidine ring. mdpi.com For example, the reaction of pyrrolidine with methyl (1-Boc-azetidin-3-ylidene)acetate, promoted by a base like DBU, yields the corresponding this compound derivative. mdpi.com

Another approach involves the reaction of an activated azetidine, such as 1-benzhydryl-3-azetidinone, with a nucleophilic amine. A single-step synthesis of azetidine-3-amines has been reported where 1-benzhydryl-3-azetidinone is reacted with various amines, including pyrrolidine, to form the desired coupled product. chemrxiv.org

Palladium-catalyzed cross-coupling reactions represent a more advanced strategy. nih.govnsf.gov For instance, stereospecific cross-coupling of α-stannylated azetidine nucleophiles with suitable partners can form C-C or C-N bonds, providing a versatile route to complex azetidine derivatives. nih.govnsf.gov While direct coupling of an azetidine and a pyrrolidine ring via this method is not explicitly detailed for this specific compound in the provided context, the general principle of using α-metallated azetidines in cross-coupling reactions is well-established. nih.gov

Functionalization of the Core Structure

Once the core this compound structure is assembled, further functionalization can be carried out on either the azetidine or pyrrolidine ring. The presence of nitrogen atoms in both rings allows for a variety of chemical transformations.

For the azetidine moiety, if a protecting group like Boc (tert-butyloxycarbonyl) is present on the nitrogen, its removal under acidic conditions can provide a free secondary amine. researchgate.net This amine can then be subjected to reactions such as alkylation, acylation, or arylation to introduce diverse substituents. arkat-usa.org For example, N-arylation can be achieved through Buchwald-Hartwig amination. uni-muenchen.de

The pyrrolidine ring can also be functionalized. If the pyrrolidine used in the initial coupling reaction contains pre-installed functional groups, these can be carried through the synthesis. Alternatively, functionalization can occur after the coupling step. For instance, if the pyrrolidine ring contains a carbonyl group, it can be converted to other functionalities like enol ethers or esters using reactions such as the Wittig reaction. researchgate.net

The following table summarizes various functionalized derivatives of this compound and related structures, along with their synthetic methodologies.

Compound NameSynthetic MethodPrecursorsReference
1-(1-Benzhydrylazetidin-3-yl)pyrrolidineNucleophilic amination1-Benzhydryl-3-azetidinone, Pyrrolidine chemrxiv.org
Methyl (1-Boc-3-(pyrrolidin-1-yl)azetidin-3-yl)acetateAza-Michael additionMethyl (1-Boc-azetidin-3-ylidene)acetate, Pyrrolidine mdpi.com
1-Acetyl-3-[4-(4-fluorophenyl)piperizinyl]azetidineAcylation1-[1-(t-Butyl)azetidin-3-yl]-4-(4-fluorophenyl)piperazine, Acetic anhydride google.com
(2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4- chemrxiv.orgnih.govnsf.govtriazolo[1,5-a]pyridin-6-ylphenyl)butanamideMulti-step synthesis including coupling3,3-Difluoropyrrolidine google.com

Purification and Isolation Techniques for Derivatives

The purification and isolation of this compound derivatives are critical steps to obtain compounds of high purity. Common techniques include flash chromatography and crystallization.

Flash chromatography is a widely used method for purifying these compounds. mdpi.com The choice of eluent system is crucial for achieving good separation. For instance, a mixture of ethyl acetate (B1210297), methanol (B129727), and triethylamine (B128534) has been used to purify 1-acetyl-3-[4-(4-fluorophenyl)piperizinyl]azetidine through a pad of silica (B1680970) gel. google.com For other derivatives, gradients of ethyl acetate in hexanes or methanol in dichloromethane (B109758) are employed. chemrxiv.org

Crystallization is another effective purification technique, particularly for solid compounds. google.com This method can be used to obtain highly pure crystalline material. For example, 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol hydrobromide is purified by crystallization. google.com In some cases, cooling the reaction mixture after completion can induce crystallization of the product. chemrxiv.org

Following purification, the structure and purity of the isolated compounds are typically confirmed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR). mdpi.comchemrxiv.org High-Resolution Mass Spectrometry (HRMS) is also used to confirm the elemental composition of the synthesized molecules. chemrxiv.org

Medicinal Chemistry Applications and Derivative Design

1-(Azetidin-3-yl)pyrrolidine as a Privileged Scaffold in Drug Discovery

The this compound motif is considered a privileged scaffold in drug discovery. Privileged scaffolds are molecular frameworks that are able to bind to multiple biological targets, often with high affinity, making them attractive starting points for the development of new drugs. mdpi.com The combination of the strained four-membered azetidine (B1206935) ring and the five-membered pyrrolidine (B122466) ring provides a unique three-dimensional structure that can effectively explore the chemical space and interact with various biological macromolecules. researchgate.net

The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a rigid core with specific stereochemical arrangements of its substituents. researchgate.net This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target protein. In contrast, the pyrrolidine ring, a five-membered saturated heterocycle, provides a degree of conformational flexibility, allowing for optimal interactions with the binding site. nih.gov This combination of rigidity and flexibility is a key feature of the this compound scaffold.

The nitrogen atoms in both the azetidine and pyrrolidine rings can act as hydrogen bond acceptors or donors, and their basicity can be modulated through substitution, influencing the pharmacokinetic properties of the resulting molecules. nih.gov The pyrrolidine nitrogen, in particular, is a common site for substitution in many FDA-approved drugs. nih.gov

The utility of the azetidine and pyrrolidine rings as individual components in drug discovery is well-documented. Azetidine derivatives have been investigated for a wide range of therapeutic applications, including as antibacterial agents and for CNS disorders. nih.govbham.ac.uk Similarly, the pyrrolidine scaffold is present in numerous natural products and approved drugs, highlighting its importance in medicinal chemistry. nih.govnih.gov The fusion of these two important pharmacophores in this compound creates a novel scaffold with enhanced potential for drug discovery.

Design of Novel this compound Derivatives

The design of novel derivatives based on the this compound scaffold is a key area of research in medicinal chemistry. Various strategies are employed to modify the core structure and optimize its biological activity, selectivity, and pharmacokinetic properties.

Rational Design Strategies

Rational drug design strategies are often employed to develop new this compound derivatives. These strategies are guided by a detailed understanding of the target protein's structure and the key interactions between the ligand and the binding site. By identifying the essential pharmacophoric elements and their optimal spatial arrangement, medicinal chemists can design molecules with improved potency and selectivity. nih.gov

For instance, structure-based drug design (SBDD) can be used to visualize the binding mode of a this compound-based inhibitor and identify opportunities for modification. acs.org This approach allows for the targeted introduction of functional groups that can form additional hydrogen bonds, hydrophobic interactions, or other favorable contacts with the target protein, thereby enhancing binding affinity. The strategic placement of substituents on the azetidine or pyrrolidine rings can also be used to modulate the physicochemical properties of the molecule, such as its solubility and membrane permeability. nih.gov

Fragment-Based Drug Design (FBDD) Considerations

Fragment-based drug design (FBDD) is another powerful approach that can be applied to the development of this compound derivatives. nih.govopenaccessjournals.com FBDD involves screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. openaccessjournals.comfrontiersin.org Once a fragment hit is identified, it can be grown or linked with other fragments to create a more potent lead compound. gardp.orgnih.gov

The this compound scaffold itself can be considered a valuable fragment due to its desirable physicochemical properties and three-dimensional character. nih.gov Alternatively, fragments containing either the azetidine or pyrrolidine ring can be identified and subsequently linked to form the complete this compound core. This approach allows for a systematic exploration of the chemical space around the scaffold and can lead to the discovery of novel and potent inhibitors. frontiersin.org

Lead Generation and Optimization Programs

The development of new drugs based on the this compound scaffold involves a multi-step process of lead generation and optimization. acs.orgresearchgate.net This process begins with the identification of initial "hits" and progresses through a series of refinements to produce a clinical candidate with the desired therapeutic profile.

Hit-to-Lead Refinement

Once an initial hit compound containing the this compound scaffold is identified, the hit-to-lead refinement process begins. ichorlifesciences.com This phase focuses on improving the potency, selectivity, and pharmacokinetic properties of the initial hit. This is an iterative process that involves the synthesis and evaluation of a series of analogs. ichorlifesciences.com

Structure-activity relationship (SAR) studies are conducted to understand how different structural modifications affect the biological activity of the compound. For example, in a series of azetidine derivatives developed as antimycobacterial agents, it was found that substitution at the ortho position of the N-benzyl group and the nature of the amine pendant group significantly influenced their activity. nih.govacs.org

The optimization process also aims to improve the drug metabolism and pharmacokinetic (DMPK) properties of the lead compounds. Modifications are made to enhance metabolic stability, improve oral bioavailability, and reduce potential toxicity. researchgate.net For instance, replacing a metabolically labile group with a more stable isostere can significantly improve the compound's in vivo performance. acs.org The ultimate goal of the hit-to-lead phase is to identify a lead compound with a well-balanced profile of potency, selectivity, and drug-like properties that is suitable for further preclinical development. ichorlifesciences.com

Lead Optimization Strategies for Enhancing Potency and Selectivity

Lead optimization is a critical phase in drug discovery that aims to enhance the desired characteristics of a hit compound, particularly its potency and selectivity towards a specific biological target. For derivatives of this compound, various strategies have been employed to achieve these goals.

One key approach involves the strategic modification of substituents on both the azetidine and pyrrolidine rings to explore the structure-activity relationships (SAR). For instance, in the development of inhibitors for the vesicular monoamine transporter 2 (VMAT2), analogs incorporating a central azetidine ring have shown potent inhibition of dopamine (B1211576) uptake. nih.gov The substitution pattern on the azetidine ring is crucial, with both cis- and trans- isomers demonstrating high potency (Ki ≤ 66 nM). nih.gov

In the optimization of cyclin-dependent kinase 8 (CDK8) inhibitors, replacing a pyrrolidine with an azetidine ring was explored. acs.org While this specific modification did not improve metabolic stability in all species and led to a decrease in biochemical affinity for CDK8, it highlights a common optimization strategy of ring-size modification to modulate potency and other properties. acs.org Further modifications, such as the introduction of a methyl group to an alkyl linker, resulted in a 6-fold decrease in biochemical potency, underscoring the sensitivity of the target to even minor structural changes. acs.org

For GluN2B negative allosteric modulators, optimization efforts focused on replacing a secondary amide with a tertiary amide, such as an azetidine, which led to significantly improved rat GluN2B binding affinity. nih.gov This demonstrates how modifying the linker between the core scaffold and a substituent can profoundly impact potency. The choice between azetidine and pyrrolidine amides also influenced activity, with both showing better human IC50 and rat Ki values than a corresponding piperidine (B6355638) amide. nih.gov

In the context of caspase-3 inhibitors, structure-activity relationship studies revealed that replacing a pyrrolidine ring with an azetidine ring resulted in a dramatic improvement in potency. nih.gov This, combined with other modifications like substituting a 2-methoxymethyl group with a phenoxymethyl (B101242) or 2-pyridin-3-yl-oxymethyl moiety, significantly enhanced the inhibitory activity against caspase-3. nih.gov

The table below summarizes the impact of specific chemical modifications on the potency and selectivity of this compound derivatives and related analogs.

Target Parent Scaffold/Compound Modification Effect on Potency/Selectivity Reference
VMAT2Lobelane analog with piperidineRing size reduction to azetidinePotent inhibition (Ki ≤ 66 nM) nih.gov
CDK8Pyrrolidine derivativeReplacement of pyrrolidine with azetidineDecreased biochemical affinity and cellular potency acs.org
GluN2BSecondary cyclopropyl (B3062369) amideReplacement with tertiary azetidine amideSignificantly improved rat GluN2B binding affinity nih.gov
Caspase-3Pyrrolidine-containing isatin (B1672199) analogReplacement of pyrrolidine with azetidineDramatic improvement in potency nih.gov

Chemical Modifications for Improved Drug-Like Properties

Beyond potency and selectivity, a successful drug candidate must possess favorable drug-like properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Chemical modifications to the this compound scaffold are frequently aimed at optimizing these parameters.

In the optimization of inhibitors for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, converting a cyclopropyl group to an oxetane (B1205548) retained binding affinity but resulted in a 4-fold loss in cellular activity. acs.org Further modification to an acetylated azetidine led to a significant loss in both binding affinity and cellular potency. acs.org However, a direct relationship was observed between inhibitor permeability, lipophilicity, and cellular activity, with more lipophilic inhibitors showing higher permeability and cellular potency. acs.org

For ghrelin receptor full agonists, potent pyrrolidine and piperidine derivatives were identified. researchgate.net However, a lead compound was found to be poorly absorbed orally in rodents due to low permeability and P-glycoprotein (Pgp)-mediated efflux. researchgate.net Subsequent efforts focused on preparing derivatives with increased permeability and reduced affinity for Pgp, highlighting a critical aspect of improving oral bioavailability. researchgate.net

The introduction of fluorine atoms is another widely used strategy to enhance metabolic stability and modulate physicochemical properties. For instance, the development of 2,4-difluorophenoxymethyl-containing azetidine and pyrrolidine analogs of isatin led to high selectivity and enzymatic activity for inhibiting caspase-3 and caspase-7. nih.gov These analogs also showed improved in vivo stability compared to their non-fluorinated counterparts. nih.gov

The table below provides examples of chemical modifications aimed at improving the drug-like properties of compounds containing the this compound scaffold or related structures.

Target/Compound Class Parent Structure Modification Impact on Drug-Like Properties Reference
CDK8 InhibitorsLipophilic pyrrolidine analogReplacement of pyrrolidine with piperazine (B1678402) or morpholineImproved microsomal clearance (CLint) acs.org
VHL E3 Ligase InhibitorsCyclopropyl-containing inhibitorConversion to more lipophilic groupsHigher cellular permeability and potency acs.org
Ghrelin Receptor AgonistsPotent pyrrolidine derivativeModifications to increase permeability and reduce Pgp effluxAimed at improving oral absorption researchgate.net
Caspase-3/7 InhibitorsPhenoxymethyl isatin analogIntroduction of 2,4-difluoro substitution on the phenoxy ringImproved in vivo stability nih.gov

Pharmacological and Biological Activity Spectrum

General Biological Activities of Azetidine (B1206935) Derivatives

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as a valuable scaffold in medicinal chemistry due to their unique structural features, including satisfactory stability and molecular rigidity. nih.gov Although their synthesis can be challenging due to intrinsic ring strain, significant advancements have been made, unlocking their potential for drug discovery. nih.govmedwinpublishers.com Compounds incorporating the azetidine moiety exhibit a broad and diverse range of pharmacological activities. nih.govresearchgate.net These activities include applications as anticancer, antibacterial, antimicrobial, antiviral, anti-inflammatory, antimalarial, and antidiabetic agents. nih.govresearchgate.net Furthermore, azetidine derivatives have shown significant utility in treating central nervous system (CNS) disorders and acting as dopamine (B1211576) antagonists. nih.govresearchgate.net The versatility of the azetidine ring allows for the synthesis of a wide array of derivatives, including fused, bridged, and spirocyclic ring systems, which are being explored for the development of lead-like molecules with optimized pharmacokinetic properties. nih.gov

Anticancer Activity

The azetidine scaffold is a key component in the development of novel anticancer agents. medwinpublishers.com Research has shown that derivatives of 2-azetidinone, a common azetidine structure, possess significant anti-breast cancer potential. nih.gov Certain azetidine-containing platinum complexes have also demonstrated moderate to good activity against lymphocytic leukemia in murine models. nih.gov

A notable example includes TZT-1027 (soblidotin), a synthetic analogue of dolastatin 10, which exhibits potent antitumor activity. mdpi.com Further research into TZT-1027 has led to the design and synthesis of new analogues where a 3-aryl-azetidine moiety replaces the phenylethyl group at the C-terminus. Many of these analogues have shown excellent antiproliferative activities against various cancer cell lines. mdpi.com For instance, compound 1a in a series of TZT-1027 analogues displayed impressive potency against A549 (lung cancer) and HCT116 (colon cancer) cell lines. mdpi.com Similarly, a series of thiazole-conjugated 2-azetidinones were evaluated for their antiproliferative effects on HeLa cancer cells, with some compounds showing notable activity. pnrjournal.com

Antiproliferative Activity of Selected Azetidine Derivatives
CompoundCell LineActivity (IC50)Reference
Compound 1a (TZT-1027 analogue)A549 (Lung Cancer)2.2 nM mdpi.com
Compound 1a (TZT-1027 analogue)HCT116 (Colon Cancer)2.1 nM mdpi.com
Azetidine Platinum(II) Complex (3b)P388 Leukemia (in vivo)T/C Value: 162 at 32 mg/kg nih.gov
Thiazole Conjugated 2-Azetidinone (Compound 9)HeLa (Cervical Cancer)58.86 µM pnrjournal.com

Antibacterial and Antimicrobial Activity

Azetidine derivatives, particularly the 2-azetidinone or β-lactam ring structure, are renowned for their antibacterial properties, forming the core of widely used antibiotics like penicillins and cephalosporins. iipseries.orgmedcraveonline.com The ongoing challenge of antibiotic resistance necessitates the development of new and effective antimicrobial agents, and azetidine derivatives continue to be a focus of such research. medwinpublishers.commedcraveonline.com

Numerous studies have demonstrated the broad-spectrum antimicrobial potential of various substituted azetidine compounds. medwinpublishers.com For example, newly synthesized 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one (B1220530) derivatives showed activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as fungal strains like Aspergillus niger. scirp.org In another study, a series of azetidin-2-one derivatives demonstrated promising antibacterial activity, with some compounds showing efficacy comparable to standard antibiotics against E. coli and Staphylococcus aureus. aip.org Research has also highlighted that para-substituted halogen and nitro derivatives of azetidin-2-ones exhibit remarkable potential against different microbial strains. nih.gov

Antimicrobial Activity of Selected Azetidine Derivatives
Compound SeriesTested OrganismsObserved ActivityReference
3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-onesS. aureus, B. subtilis, E. coli, P. aeruginosa, A. nigerMild to moderate activity compared to standard drugs. scirp.org Compounds with 4-fluoro and 4-chloro phenyl groups were most active. scirp.org scirp.org
Azetidin-2-one derivatives of 1,3,4-oxadiazole/thiadiazoleGram-positive and Gram-negative bacterial strainsCompound AZ-20 showed remarkable antibacterial potential with MIC values from 4.19 µM to 13.74 µM. nih.gov nih.gov
Azetidin-2-one derivatives from p-anisidineGram-positive and Gram-negative bacteria, and fungiA derivative with a 2,4-dimethylamino phenyl group showed good activity against all tested species. sphinxsai.com sphinxsai.com
β-lactam compounds from 2-aminobenzothiazoleE. coli, Staphylococcus aureusSeveral compounds showed better inhibitory effects than the reference antibiotic (amoxicillin-clavulanate). aip.org aip.org

Antiviral Activity

The azetidine framework has also been incorporated into compounds with potential antiviral applications. researchgate.net Research in this area has led to the identification of azetidine derivatives that show promise in combating viral infections. For instance, Assembly Biosciences Inc. has recently identified novel azetidine compounds that are reported to be useful for the treatment of herpes simplex virus (HSV) infections. bioworld.com An exemplified compound from their research demonstrated antiviral activity against both HSV-1 and HSV-2 infected Vero cells, with an EC50 value of less than 100 nM for both strains. bioworld.com This highlights the potential of the azetidine scaffold in designing new therapeutic agents for viral diseases.

Anti-inflammatory Activity

Azetidine derivatives have been investigated for their potential to mitigate inflammatory processes. nih.gov Studies have shown that certain compounds containing the azetidine moiety can effectively reduce the production of inflammatory mediators.

One such compound, KHG26792 (3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride), was found to possess significant anti-inflammatory and antioxidative properties in β-amyloid-treated microglial cells. nih.gov It attenuated the production of inflammatory mediators like IL-6, IL-1β, TNF-α, and nitric oxide. nih.gov The mechanism of action was linked to the modulation of Akt/GSK-3β signaling and a decrease in the translocation of NF-κB. nih.gov

In another study, a series of azetidin-2-one derivatives of ferulic acid were evaluated as anti-inflammatory agents. researchgate.net In an acute inflammation model, these compounds exhibited a maximum anti-inflammatory effect 24 hours after administration, suggesting a long-acting profile. In a chronic inflammation model, the compounds were observed to reduce the formation of granulation tissue, indicating an inhibitory effect on the proliferative component of inflammation. researchgate.net

Central Nervous System (CNS) Activity

The rigid structure of the azetidine ring makes it a compelling scaffold for the development of CNS-active agents. nih.gov Derivatives of azetidine have been shown to possess a variety of CNS modulating activities, including anxiolytic, nootropic (cognition-enhancing), anti-catatonic, and anti-dyskinetic effects. nih.gov

A study evaluating a series of azetidin-2-ones found that different derivatives exhibited distinct CNS activities. For example, one compound showed significant anxiolytic activity comparable to diazepam, while others demonstrated significant nootropic activity in maze-based tests on mice. nih.gov Another compound was effective in preventing perphenazine-induced catalepsy and reducing reserpine-induced orofacial dyskinesia in rats, suggesting a mechanism involving dopaminergic stimulation, possibly through D2 receptors. nih.gov The phenethylamine (B48288) structural motif, which is common to many neurotransmitters and CNS-active drugs, can be embedded within azetidine-based scaffolds, providing a strong basis for designing libraries of compounds targeting the CNS. nih.gov Furthermore, specific azetidine derivatives have been evaluated as potent dopamine D2 and D4 receptor antagonists. researchgate.net

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium parasites, the causative agents of malaria, has created an urgent need for new antimalarial therapeutics. nih.govscilit.com Azetidine derivatives have emerged as a highly promising new class of antimalarial agents. nih.govnih.gov

One series of bicyclic azetidines was found to target the Plasmodium falciparum phenylalanyl-tRNA synthetase, demonstrating activity against three stages of the parasite's life cycle. nih.govscilit.com An optimized compound from this class, BRD3914 , not only showed potent in vitro activity (EC50 = 15 nM) but also provided a cure in P. falciparum-infected mice after four oral doses. nih.govscilit.com

Another potent series of antimalarial inhibitors consists of azetidine-2-carbonitriles that inhibit the P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) enzyme, which is essential for pyrimidine (B1678525) biosynthesis in the parasite. nih.govacs.org The optimized compound BRD9185 exhibited powerful in vitro activity against multidrug-resistant blood-stage parasites (EC50 = 0.016 µM) and was curative in a P. berghei mouse model after only three doses. nih.govacs.org

Antimalarial Activity of Selected Azetidine Derivatives
CompoundTargetParasite StrainActivity (EC50)Reference
BRD3914Phenylalanyl-tRNA synthetaseP. falciparum (Dd2)15 nM nih.govscilit.com
BRD3444Phenylalanyl-tRNA synthetaseP. falciparum (Dd2)Active (specific stereoisomers) nih.gov
BRD9185Dihydroorotate dehydrogenase (DHODH)P. falciparum (multidrug-resistant)0.016 µM (16 nM) nih.govacs.orgresearchgate.net
BRD7539Dihydroorotate dehydrogenase (DHODH)P. falciparum (Dd2)0.010 µM (10 nM) acs.org

Dopamine Antagonist Activity

Compounds featuring a pyrrolidine (B122466) scaffold have been investigated for their potential as dopamine receptor antagonists, particularly targeting the D2 and D3 subtypes, which are significant in the treatment of various neurological and psychiatric disorders. Structure-activity relationship (SAR) studies on a series of eticlopride-based bitopic ligands have provided insights into the structural requirements for potent D2/D3 receptor antagonism. nih.govacs.org

These studies revealed that modifications to the pyrrolidine ring, such as altering the position of the nitrogen atom or expanding the ring system, were generally detrimental to the binding affinities at both D2 and D3 receptors. nih.govacs.org While small N-alkyl substitutions on the pyrrolidine ring were not well-tolerated, the addition of a linker and a secondary pharmacophore led to an improvement in affinity. Notably, O-alkylation at the 4-position of the aromatic ring resulted in analogs with higher binding affinities compared to their N-alkylated counterparts. For instance, an O-alkylated analog demonstrated a D3 receptor binding affinity (Ki) of 0.436 nM and a D2 receptor affinity of 1.77 nM, whereas a comparable N-alkylated compound showed affinities of 6.97 nM and 25.3 nM, respectively. nih.govacs.org Functional assays confirmed that the lead molecules in these series act as antagonists at both D2 and D3 receptors. nih.gov The development of selective dopamine D3 receptor antagonists is a key area of research, as these compounds may offer therapeutic benefits for conditions like schizophrenia and substance abuse, potentially with fewer side effects than non-selective dopamine antagonists. nih.gov

Histamine (B1213489) H3 Receptor Agonist Activity (for analogs)

Analogs of 1-(azetidin-3-yl)pyrrolidine, specifically those based on a pyrrolidine structure, have been explored for their activity at the histamine H3 receptor. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. frontiersin.org As such, ligands targeting this receptor have potential applications in treating a variety of CNS disorders. semanticscholar.org

Research into conformationally constrained analogs of histamine has led to the discovery of potent and highly selective H3 receptor agonists. nih.gov For example, a pyrrolidine analog designed to mimic the anti-conformation of (R)-alpha-methylhistamine, a known H3 agonist, was found to be a potent and selective agonist for the H3 receptor. nih.gov The (+) enantiomer of this pyrrolidine analog, known as immepyr, demonstrated a significantly greater separation of H3 and H1 activities in vivo compared to (R)-alpha-methylhistamine, with no detectable H1 activity at high doses. nih.gov This highlights the potential for developing selective H3 receptor agonists based on the pyrrolidine scaffold. Conversely, other research has focused on developing novel substituted pyrrolidines as high-affinity histamine H3 receptor antagonists. documentsdelivered.comnih.govnih.gov

Other Relevant Biological Activities (e.g., Antitubercular, Antioxidant, Antiobesity)

Antitubercular Activity

A series of azetidine derivatives, referred to as BGAz, have demonstrated potent bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR-TB) strains. nih.govnih.govbiorxiv.orgacs.org These compounds were identified through a whole-cell phenotypic screen and have shown minimum inhibitory concentration (MIC₉₉) values of less than 10 μM against drug-sensitive and MDR-TB. nih.govbiorxiv.org Notably, these azetidine derivatives appear to inhibit mycobacterial growth by interfering with the late-stage biosynthesis of mycolic acid, a crucial component of the mycobacterial cell envelope. nih.govnih.govbiorxiv.org

The lead compound, BGAz-001, showed promising activity against Mycobacterium smegmatis and Mycobacterium bovis BCG with MICs of 30.5 μM and 64.5 μM, respectively. nih.gov Further optimization led to analogs with significantly improved activity. For example, BGAz-003 and BGAz-004 inhibit the growth of M. tuberculosis (H37Rv) at an MIC of 3.3 μM. nih.govacs.org Importantly, these compounds did not show significant differences in MICs between drug-sensitive and MDR clinical strains, suggesting they are not affected by the common mechanisms of resistance to frontline anti-TB drugs. biorxiv.org

Antioxidant Activity

Azetidine and pyrrolidine derivatives have been investigated for their potential antioxidant properties. medwinpublishers.comjmchemsci.comresearchgate.net The antioxidant activity of some newly synthesized azetidin-2-one derivatives has been evaluated, with some compounds showing good free radical scavenging activity. jmchemsci.com In one study, the antioxidant capacity of an azetidine derivative was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The compound demonstrated a maximum percentage scavenging effect of 85% at a concentration of 25 μg/mL, indicating its potential as an antioxidant. jmchemsci.com

Antiobesity Activity

Certain pyrrolidin-2-one derivatives have been studied for their potential anti-obesity effects. In a study using rats with diet-induced obesity, one such derivative, 1-(3-(4-phenylpiperazin-1-yl)propyl)pyrrolidin-2-one, was found to reduce body weight and the amount of peritoneal adipose tissue after chronic administration. nih.gov The proposed mechanisms for this weight reduction include a decrease in food intake, a reduction in body fat, lower blood glucose levels, and increased thermogenesis and lipolysis. nih.gov This effect was observed without significant adverse effects on the cardiovascular system or changes in locomotor activity. nih.gov The development of novel anti-obesity compounds is an active area of research, with a focus on inhibiting lipid accumulation in adipocytes. researchgate.netsemanticscholar.orgsemanticscholar.org

Biological Activity of this compound and Closely Related Analogs

In vitro Efficacy and Selectivity Profiling

The in vitro efficacy and selectivity of azetidine-based compounds have been evaluated across various biological targets. For instance, a collection of skeletally and stereochemically diverse azetidine-based scaffolds has been synthesized and profiled for their potential use in developing CNS-focused libraries. nih.gov In silico analysis and subsequent in vitro profiling of representative compounds demonstrated favorable physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties for CNS applications. nih.gov

In the context of antitubercular activity, the BGAz series of azetidine derivatives has been profiled for its efficacy against different mycobacterial strains. nih.govacs.org The MIC values for these compounds provide a direct measure of their in vitro potency.

CompoundM. smegmatis MIC₉₉ (μM)M. bovis BCG MIC₉₉ (μM)M. tuberculosis H37Rv MIC₉₉ (μM)
BGAz-00130.564.5-
BGAz-00217.516.46.2
BGAz-00311.211.23.3
BGAz-00412.511.53.3
BGAz-00529.118.57.2
Data sourced from Cui, Y., et al. (2024). nih.gov

Furthermore, the selectivity of pyrrolidine-based dopamine D2/D3 receptor antagonists has been a key focus of their development. The goal is to achieve high selectivity for the D3 receptor over the D2 receptor to minimize side effects associated with D2 receptor blockade. nih.govacs.org

Cell-Based Assays

Cell-based assays are crucial for evaluating the biological activity of compounds in a cellular context. For dopamine receptor ligands, various cell-based functional assays are employed to measure the modulation of dopamine receptors and their signaling pathways, often by quantifying changes in cAMP levels or ion flow. boisestate.edunih.govmdpi.comcreative-biolabs.com For example, a PC12 cell-based assay has been customized to qualitatively evaluate agonists and antagonists of nicotinic acetylcholine (B1216132) receptors by measuring dopamine release via a chemiluminescence reaction. boisestate.edunih.gov

In the field of cancer research, the cytotoxic activity of azetidin-2-one derivatives has been evaluated in cell lines such as SiHa and B16F10. nih.gov Some of these compounds have shown selectivity for cancer cells over normal cell lines. nih.gov The antitubercular activity of the BGAz series of azetidines was initially identified through a whole-cell phenotypic screen against Mycobacterium species. nih.govbiorxiv.org

Enzyme Inhibition Assays

Pyrrolidine derivatives have been investigated as inhibitors of various enzymes. For instance, a series of pyrrolidine derivatives were synthesized and tested for their inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. nih.gov In vitro testing revealed that some of these compounds exhibited noteworthy inhibitory activity against both enzymes. nih.gov

In the search for novel antibiotics, pyrrolidinediones have been identified as reversible inhibitors of the bacterial enzyme MurA, which is involved in the early stages of cell wall peptidoglycan biosynthesis. nih.gov These compounds were shown to inhibit both wild-type MurA and a fosfomycin-resistant mutant. nih.gov Additionally, azetidine derivatives have been developed as potent antagonists of the free fatty acid receptor 2 (FFA2), a G-protein coupled receptor involved in inflammatory responses. researchgate.net

Molecular Mechanisms of Action and Biological Targets

Identification of Putative Biological Targets

The structural framework of 1-(Azetidin-3-yl)pyrrolidine, featuring both a four-membered azetidine (B1206935) ring and a five-membered pyrrolidine (B122466) ring, suggests its potential to interact with a wide array of biological macromolecules. The pyrrolidine ring is a common scaffold in medicinal chemistry, known for its ability to explore pharmacophore space effectively due to its three-dimensional, non-planar structure researchgate.netnih.govnih.gov. The azetidine ring, while less common, imparts unique structural rigidity and has been shown to confer potent biological activity, sometimes greater than its pyrrolidine counterparts rsc.orgresearchgate.net.

Based on the activities of molecules incorporating these scaffolds, the putative biological targets for this compound can be broadly categorized as enzymes, particularly kinases, and various cell surface and intracellular receptors, including G-protein coupled receptors (GPCRs) and ion channels.

Key Putative Target Classes:

Enzymes: Kinases (e.g., ERK1/2, PI3K), Guanine Nucleotide Exchange Factors (e.g., SOS1), Dipeptidyl Peptidase IV, and Poly(ADP-ribose) Polymerase (PARP) nih.govnih.govmdpi.comnih.govnih.gov.

Receptors: GPCRs (e.g., nicotinic acetylcholine (B1216132), histamine (B1213489) H3, endothelin, and muscarinic acetylcholine receptors) and ion channels rsc.orgresearchgate.netebi.ac.ukacs.org.

Interaction with Enzymes (e.g., Kinases, Phospholipases)

Derivatives containing the azetidine and pyrrolidine moieties have demonstrated significant interactions with various enzymes, primarily through competitive inhibition at the active site.

Kinase Inhibition: The pyrrolidine scaffold is a key feature in several potent kinase inhibitors. For instance, a 3(S)-thiomethyl pyrrolidine analog was identified as a potent inhibitor of ERK1/2, kinases central to the MAP kinase signaling pathway nih.gov. Other pyrrolidine-containing molecules have been developed as inhibitors of PI3K and Akt, crucial enzymes in cell survival pathways nih.govmdpi.com. The structural similarity suggests that this compound could potentially engage with the ATP-binding pocket of various kinases.

Guanine Nucleotide Exchange Factor (GEF) Inhibition: Recent research has uncovered that derivatives of 2-(Azetidin-3-ylamino)-nicotinamide act as potent inhibitors of the interaction between KRAS and Son of Sevenless 1 (SOS1) nih.gov. SOS1 is the primary GEF for KRAS activation, making it a key target in KRAS-driven cancers nih.gov. The azetidine group in these inhibitors plays a crucial role in binding to an acidic region of the SOS1 protein nih.gov.

Other Enzyme Interactions: Azetidine and pyrrolidine amides have been shown to be strong inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism nih.gov. Furthermore, pyrrolidine-based compounds have been successfully developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA damage repair nih.gov.

Table 1: Examples of Enzyme Interactions by Azetidine and Pyrrolidine-Containing Compounds
Compound ClassEnzyme TargetObserved EffectReference
2-(Azetidin-3-ylamino)-nicotinamide derivativesSon of Sevenless 1 (SOS1)Inhibition of KRAS::SOS1 interaction nih.gov
3(S)-thiomethyl pyrrolidine analogsERK1/2Inhibition nih.gov
Fluorinated azetidine amidesDipeptidyl Peptidase IV (DPP-IV)Inhibition nih.gov
Benzimidazole carboxamides with pyrrolidine nucleusPoly(ADP-ribose) polymerase (PARP)Inhibition nih.gov

Receptor Binding and Modulation (e.g., GPCRs, Ion Channels)

The azetidine and pyrrolidine scaffolds are prevalent in ligands that target GPCRs and ion channels, acting as agonists, antagonists, or modulators.

GPCRs: Studies comparing nicotine (B1678760) (which contains a pyrrolidine ring) with its azetidine analogue have shown that the azetidine-containing compound binds more effectively to nicotinic acetylcholine receptors rsc.orgresearchgate.net. A radiolabeled azetidine analogue of nicotine demonstrated high-affinity binding to these receptors in rat brain membranes nih.gov. Moreover, 4-(3-azetidin-1-yl)pyrimidin-2-amine derivatives have been identified as partial agonists of the histamine H3 receptor, with the basic amine of the azetidine ring forming a key ionic interaction with a specific aspartate residue (D114) in the receptor acs.org. Pyrrolidine-3-carboxylic acids have also been discovered as highly potent and selective antagonists for the endothelin-A (ETA) receptor ebi.ac.uk.

Ion Channels: While direct modulation of ion channels by this compound is not documented, various alkaloids and other compounds are known to modulate the function of ion channels such as acid-sensing ion channels (ASICs) and potassium channels nih.govresearchgate.netmdpi.com. Fatty acid derivatives, for example, can modulate the activity of Transient Receptor Potential (TRP) ion channels, which are involved in sensory perception nih.gov. The physicochemical properties of the azetidinyl-pyrrolidine structure make it a candidate for interacting with the complex transmembrane domains of such channels.

Table 2: Examples of Receptor Binding by Azetidine and Pyrrolidine-Containing Compounds
Compound ClassReceptor TargetObserved EffectReference
Azetidine analogue of nicotineNicotinic Acetylcholine ReceptorsHigh-affinity binding rsc.orgresearchgate.netnih.gov
4-(3-Azetidin-1-yl)pyrimidin-2-amine derivativesHistamine H3 ReceptorPartial Agonist acs.org
Pyrrolidine-3-carboxylic acid derivativesEndothelin-A (ETA) ReceptorAntagonist ebi.ac.uk
Pyrrolidinonyl oxadiazoles (B1248032)Metabotropic glutamate (B1630785) receptor 5 (mGluR5)Positive Allosteric Modulator

Modulation of Cellular Pathways (e.g., Cell Cycle Regulation)

By interacting with the enzymes and receptors listed above, this compound could potentially modulate critical cellular signaling pathways.

MAPK/ERK Pathway: Inhibition of enzymes like ERK1/2 or upstream regulators like SOS1 would lead to the downregulation of the MAPK/ERK signaling cascade nih.govnih.gov. This pathway is fundamental in regulating cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers nih.gov.

DNA Damage Response: By targeting enzymes like PARP, compounds with a pyrrolidine scaffold can interfere with the DNA damage repair process nih.gov. This mechanism is particularly relevant in oncology, where PARP inhibitors have shown efficacy in cancers with specific DNA repair deficiencies.

Cell Cycle Progression: The inhibition of histone deacetylase 2 (HDAC2) has been linked to certain spiro-pyrrolidine derivatives nih.gov. HDACs play a crucial role in epigenetic regulation by modifying histones, which in turn affects gene transcription, cell cycle progression, and other developmental events nih.gov.

Allosteric Modulation and Orthosteric Binding

The structural features of this compound allow for the possibility of both direct (orthosteric) and indirect (allosteric) interaction with its biological targets.

Orthosteric Binding: The activity of azetidine derivatives at the histamine H3 receptor, where a specific ionic bond is formed with a key residue in the binding pocket, is a clear example of orthosteric binding acs.org. This type of direct, competitive interaction is common for ligands that mimic the endogenous substrate or ligand.

Allosteric Modulation: There is strong evidence that pyrrolidine-containing structures can act as allosteric modulators. A novel class of pyrrolidinones was identified as potent positive allosteric modulators (PAMs) of the muscarinic acetylcholine M1 receptor nih.gov. Similarly, N-aryl pyrrolidinonyl oxadiazoles have been developed as mGluR5 PAMs . Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's conformation and modulating the effect of the endogenous ligand frontiersin.org. This mechanism offers the potential for greater target selectivity and a more nuanced physiological response.

Structure Activity Relationship Sar Studies of 1 Azetidin 3 Yl Pyrrolidine Analogs

Systematic Exploration of Substituent Effects

The systematic exploration of substituent effects on the 1-(azetidin-3-yl)pyrrolidine core is crucial for fine-tuning its pharmacological profile. While direct studies on this specific combined scaffold are limited, research on analogous compounds where either the azetidine (B1206935) or pyrrolidine (B122466) ring is present provides a foundational understanding of how substitutions can influence receptor affinity and functional activity, particularly at nAChRs.

In a series of potent α4β2-nAChR partial agonists, the replacement of an azetidine ring with a pyrrolidine ring was investigated. This modification, creating a higher homolog, was well-tolerated and, in some cases, led to compounds with subnanomolar to low nanomolar binding affinities at α4β2-nAChRs, demonstrating good selectivity for β2-containing nAChRs. nih.gov This suggests that the pyrrolidine ring in the this compound scaffold can effectively position key pharmacophoric elements for receptor interaction. Further expansion to a piperidine (B6355638) ring, however, resulted in a significant decrease in binding affinity, indicating an optimal ring size for this particular pharmacophore. nih.gov

Substitutions on the azetidine ring itself have also been shown to be critical for activity in related compounds. For instance, in analogs of the potent analgesic ABT-594, which features a substituted azetidine ring, modifications at the 3-position of the azetidine ring with one or two methyl groups led to a substantial reduction in both nAChR binding affinity and analgesic activity. This highlights the steric constraints within the binding pocket accommodating the azetidine moiety.

Furthermore, the nature of the substituent on the pyrrolidine nitrogen plays a significant role. In many nicotinic ligands, an N-methyl group on the pyrrolidine ring is a common feature that contributes to receptor affinity. Studies on nicotine (B1678760) analogs have shown that methylation at each of the pyrrolidine ring carbons results in unique changes in interactions with α7 and α4β2 nAChRs. nih.gov For instance, replacing the 1'-N-methyl group with an ethyl group or adding a second 1'-N-methyl group significantly reduced interaction with α4β2 but not α7 receptors. nih.gov

The following table summarizes the effects of various substituents on the binding affinity of analogous compounds at the α4β2 nAChR, providing a putative guide for substitutions on the this compound scaffold.

Analog Scaffold Substituent Modification Effect on α4β2 nAChR Binding Affinity
3-pyridyl ether with azetidineReplacement of azetidine with pyrrolidineMaintained or slightly improved
3-pyridyl ether with azetidineReplacement of azetidine with piperidineSignificantly decreased
ABT-594 analog (azetidine-containing)Methyl substitution at the 3-position of the azetidine ringSubstantially decreased
Nicotine analog (pyrrolidine-containing)N-ethyl on pyrrolidine instead of N-methylSignificantly decreased for α4β2

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of this compound analogs is a key determinant of their biological activity. The relative orientation of the azetidine and pyrrolidine rings, as well as the puckering of each ring, dictates how the molecule fits into the ligand-binding pocket of its biological target.

The pyrrolidine ring is known to adopt two primary puckering modes, the Cγ-exo and Cγ-endo envelope conformations. The equilibrium between these conformers can be influenced by the nature and stereochemistry of substituents on the ring. nih.gov For instance, the introduction of a sterically demanding tert-butyl group at the C-4 position can lock the pyrrolidine ring in a specific conformation. nih.gov Similarly, the substitution pattern on the this compound scaffold would be expected to influence the conformational preferences of the pyrrolidine ring and, consequently, its interaction with the receptor. A computational study on N-substituted pyrrolidines highlighted the importance of weak intramolecular hydrogen bonding in stabilizing specific conformers. researchgate.net

The protonation state of the nitrogen atoms is also a critical factor. In the case of nicotine, both the pyridine (B92270) and pyrrolidine nitrogens can be protonated, and the resulting conformers have different stabilities and geometries. rsc.org For this compound, which contains two basic nitrogen atoms, the site of protonation under physiological conditions will significantly impact its electrostatic potential and conformational profile, thereby affecting its binding to the typically anionic environment of a receptor binding pocket.

Stereochemical Influences on Activity

The this compound scaffold contains at least two stereocenters, one at the 3-position of the azetidine ring and, if substituted, on the pyrrolidine ring. The absolute configuration at these centers is expected to have a profound impact on the biological activity of the molecule.

In the field of nicotinic acetylcholine (B1216132) receptor ligands, the stereochemistry of the pyrrolidine ring is well-established as a critical determinant of potency and selectivity. For nicotine and many of its analogs, the (S)-configuration at the 2'-position of the pyrrolidine ring is essential for high-affinity binding to nAChRs. In a study of 2-(2-pyrrolidinyl)benzodioxanes, the two stereoisomers with an (R)-configuration at the pyrrolidine stereocenter were devoid of affinity for the α4β2 nAChR, while the (S,S) and (S,R) diastereomers exhibited submicromolar binding affinities. nih.gov This underscores the stereospecific recognition of the pyrrolidine moiety by the receptor.

The synthesis of enantiomerically pure pyrrolidines and azetidines is an active area of research, enabling the biological evaluation of individual stereoisomers. The development of stereoselective synthetic methods is therefore paramount for elucidating the stereochemical requirements of the this compound scaffold.

The following table illustrates the importance of stereochemistry in a series of 2-(1-methyl-2-pyrrolidinyl)-1,4-benzodioxane analogs, which share the substituted pyrrolidine feature with the compounds of interest.

Compound Stereoisomer α4β2 nAChR Binding Affinity (Ki, μM)
(2'S, 2S)0.26
(2'S, 2R)0.47
(2'R, 2S)> 10
(2'R, 2R)> 10

This data clearly demonstrates that the (S)-configuration at the pyrrolidine C2' position is crucial for high-affinity binding to the α4β2 nAChR. It is highly probable that similar stereochemical preferences exist for this compound analogs.

Fluorination Effects on Potency and Metabolic Stability

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance potency, modulate physicochemical properties, and improve metabolic stability. nih.gov While specific studies on fluorinated this compound analogs are not extensively reported, the general principles of fluorination are applicable and suggest potential benefits for this scaffold.

Fluorine's high electronegativity can alter the pKa of nearby basic centers, such as the nitrogen atoms in the azetidine and pyrrolidine rings. This can influence the compound's ionization state at physiological pH, which in turn affects its binding to the target receptor and its absorption and distribution properties.

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes. nih.gov By strategically placing fluorine atoms at sites susceptible to oxidative metabolism, the metabolic half-life of a compound can be prolonged. For example, fluorination of a phenyl ring in a series of pyrroloquinolinone derivatives was explored to improve metabolic stability. nih.gov Although in that particular study, monofluorination did not lead to an improvement, it highlights the approach of using fluorine to block metabolic hotspots. nih.gov

The introduction of fluorine can also lead to more favorable interactions with the biological target. The polarized C-F bond can participate in electrostatic and dipole-dipole interactions, and in some cases, can form hydrogen bonds with appropriate donor groups in the receptor binding site.

Development of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. For novel scaffolds like this compound, the development of a robust QSAR model could be invaluable for predicting the activity of unsynthesized analogs and for guiding future drug design efforts.

Although no specific QSAR studies for this compound analogs have been published, QSAR models for other classes of nicotinic agonists have identified key pharmacophoric features that are relevant to this scaffold. A typical pharmacophore for a nicotinic agonist includes:

A cationic or basic nitrogen center, which in the case of this compound would be one of the two nitrogen atoms.

A hydrogen bond acceptor, often a pyridine nitrogen or a carbonyl oxygen.

A hydrophobic region.

The this compound core provides the basic nitrogen centers, and further derivatization could introduce the other necessary pharmacophoric elements. A QSAR study on a large set of nicotinoid agonists revealed that detrimental steric effects were a major factor modulating receptor affinity within congeneric series. This suggests that the size and shape of substituents on the this compound scaffold would be critical parameters in a QSAR model.

The development of a QSAR model for this compound analogs would involve the synthesis of a diverse set of derivatives and the measurement of their biological activity. A range of molecular descriptors, such as electronic, steric, and lipophilic parameters, would then be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, would be used to derive a mathematical equation that relates these descriptors to the observed activity. Such a model could then be used to prioritize the synthesis of new analogs with potentially improved properties.

Preclinical Evaluation of 1 Azetidin 3 Yl Pyrrolidine Derivatives

In vitro Assays

In vitro assays are the cornerstone of early preclinical evaluation, providing essential data on the biological activity of a compound at a cellular and molecular level. These studies are instrumental in selecting the most promising candidates for further development.

Cytotoxicity Studies

Cytotoxicity studies are performed to determine the potential of a compound to induce cell death. These assays are crucial for identifying candidates with anti-cancer properties and for assessing general toxicity against healthy cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Research on a series of azetidin-2-one (B1220530) derivatives has demonstrated their cytotoxic potential against various cancer cell lines. For instance, compound 6 (N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one) exhibited significant cytotoxic activity against SiHa (cervical cancer) and B16F10 (murine melanoma) cells. nih.gov Notably, some of these derivatives showed a degree of selectivity, being more toxic to cancer cells than to normal hepatocytes (Chang cells). nih.gov

Similarly, studies on pyrrolidinedione–thiazolidinone hybrids have revealed their cytotoxic effects on breast cancer cells. The hydroxy-substituted hybrid Les-6287 was found to be particularly active against MDA-MB-231, 4T1, MCF-7, T-47D, and HCC1954 breast carcinoma cells, with IC50 values ranging from 1.37 to 21.85 µM. nih.gov Thiazole-based pyrrolidine (B122466) derivatives have also been evaluated for their cytotoxicity, with some compounds showing minimal toxic effects on healthy mammalian L929 cells.

Table 1: Cytotoxicity of Selected Azetidinone and Pyrrolidinedione Derivatives

Compound Cell Line IC50 (µM)
Compound 6 SiHa Data not specified
B16F10 Data not specified
Les-6287 MDA-MB-231 1.37 - 21.85
4T1 1.37 - 21.85
MCF-7 1.37 - 21.85
T-47D 1.37 - 21.85
HCC1954 1.37 - 21.85

Selectivity against Off-Targets

Assessing the selectivity of a compound is crucial to understanding its potential for off-target effects. This involves screening the compound against a panel of receptors, enzymes, and ion channels that are not the intended therapeutic target. High selectivity is a desirable characteristic as it can lead to a better safety profile.

In the context of azetidine (B1206935) derivatives, studies have been conducted to evaluate their interaction with cytochrome P450 (CYP) enzymes, which are common off-targets and play a key role in drug metabolism. A study on a series of azetidine derivatives, termed BGAz, showed that three lead compounds exhibited no discernible inhibition of CYP1A2. nih.gov Furthermore, only minimal inhibition of CYP2C9 was observed for one of the compounds, BGAz-004. nih.gov This suggests a favorable selectivity profile for these derivatives with respect to these key metabolic enzymes.

The selectivity of certain pyrrolidine derivatives has also been noted in cytotoxicity studies, where some compounds demonstrated higher potency against cancer cell lines compared to normal cell lines, indicating a degree of tumor selectivity. nih.gov For example, specific cis-N-(4-methoxy-phenyl)-3-phenoxy-azetidin-2-one derivatives exhibited selectivity for SiHa and B16F10 cancer cells over Chang liver cells. nih.gov

Biochemical Assays

Biochemical assays are employed to investigate the interaction of a compound with its specific molecular target, often an enzyme or a receptor. These assays are fundamental to elucidating the mechanism of action and determining the potency of a compound.

Derivatives of the pyrrolidine scaffold have been investigated as inhibitors of various enzymes. For example, a series of aryl-substituted pyrrolidinediones were identified as novel inhibitors of the bacterial enzyme MurA, which is involved in peptidoglycan biosynthesis. nih.gov One of the most potent compounds in this series, compound 7 , exhibited an IC50 of 5 µM. nih.gov

In another study, pyrrolidine-2,3-diones were identified as inhibitors of P. aeruginosa PBP3, a penicillin-binding protein. nih.gov The IC50 values for the initial hit compounds in a biochemical assay ranged from 4 µM to over 100 µM. nih.gov These studies highlight the potential of the pyrrolidine scaffold in the development of novel enzyme inhibitors.

Table 2: Enzymatic Inhibition by Pyrrolidine Derivatives

Compound Class Target Enzyme Key Finding
Aryl-substituted pyrrolidinediones MurA Compound 7 had an IC50 of 5 µM. nih.gov
Pyrrolidine-2,3-diones P. aeruginosa PBP3 Initial hits had IC50 values ranging from 4 µM to >100 µM. nih.gov

In vivo Models for Efficacy Assessment

Following promising in vitro results, the evaluation of 1-(Azetidin-3-yl)pyrrolidine derivatives progresses to in vivo models. These studies utilize living organisms to assess the efficacy of a compound in a more complex biological system that mimics a particular disease state.

Animal Models for Disease Indications

Animal models are indispensable for assessing the therapeutic potential of drug candidates in various disease areas, including central nervous system (CNS) disorders and oncology.

In the realm of CNS disorders, derivatives of the pyrrolidine scaffold have shown promise. A novel phenylpyrrolidine derivative, compound 1 , was evaluated for its neuroprotective effects in a rat model of transient middle cerebral artery occlusion (MCAO), a model for ischemic stroke. semanticscholar.org The study found that this compound demonstrated a significant neuroprotective effect against glutamate-induced neurotoxicity in primary cortical neuron cultures. semanticscholar.org Another study investigated the effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice, a model relevant to Alzheimer's disease. nih.govresearchgate.net The results indicated that these derivatives were effective in mitigating the behavioral and biochemical changes induced by scopolamine. nih.govresearchgate.net

Zebrafish Embryo Assays for Early Screening

The zebrafish (Danio rerio) embryo has emerged as a powerful model for early-stage in vivo screening due to its rapid development, optical transparency, and genetic tractability. These assays can provide valuable information on the potential biological effects and developmental toxicity of compounds.

A study involving the screening of six azetidine derivatives in a zebrafish embryo developmental assay revealed a range of biological effects. nih.govresearchgate.net One of the tested molecules, rac-(((cis)-1-benzyl-4-phenylazetidin-2-yl)methyl)piperidine , was found to cause notable developmental effects, including hypopigmentation and reduced circulation in the embryos. nih.govresearchgate.net These findings demonstrate the utility of the zebrafish embryo model for rapidly identifying biologically active azetidine derivatives and for flagging potential developmental toxicity early in the drug discovery process. nih.govresearchgate.net The observed effects can also suggest potential therapeutic applications, for example, compounds affecting pigmentation could be of interest in melanoma research.

Table 3: Phenotypes Observed in Zebrafish Embryo Assay with an Azetidine Derivative

Compound Observed Phenotypes
rac-(((cis)-1-benzyl-4-phenylazetidin-2-yl)methyl)piperidine Hypopigmentation, Reduced circulation nih.govresearchgate.net

General Preclinical Study Design and Regulatory Considerations

The preclinical evaluation of novel chemical entities, including derivatives of this compound, represents a critical phase in the drug development process. This stage is designed to provide essential information on the safety and potential efficacy of a drug candidate before it can be administered to humans in clinical trials. nih.govwuxiapptec.com The design of these studies is meticulously planned to meet the stringent requirements of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

A comprehensive preclinical development program for small molecules typically involves a battery of in vitro and in vivo studies. These studies are conducted to establish a pharmacological profile of the drug, determine its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and assess its toxicity. psu.edu For compounds targeting the central nervous system (CNS), a key consideration is the ability of the drug to cross the blood-brain barrier. nih.gov

Preclinical studies must be conducted in compliance with Good Laboratory Practices (GLP), which are a set of principles intended to ensure the quality and integrity of non-clinical laboratory studies. nih.govpsu.edu The data generated from these GLP-compliant studies form a significant part of the Investigational New Drug (IND) application submitted to regulatory authorities to seek permission to initiate human trials. nih.gov

The general preclinical study design can be broadly categorized into the following key areas:

Pharmacology Studies: These studies aim to characterize the mechanism of action of the drug candidate and its effects on the intended biological target. For derivatives of this compound, this would involve assessing their activity in relevant in vitro assays and in vivo disease models.

Pharmacokinetic Studies: These studies determine the ADME properties of the drug candidate in animal models, typically in rodent and non-rodent species. nih.gov This information is crucial for selecting an appropriate dose and schedule for first-in-human studies.

Toxicology Studies: A comprehensive set of toxicology studies are required to identify potential adverse effects of the drug candidate. These include single-dose and repeat-dose toxicity studies in at least two mammalian species, as well as genotoxicity, carcinogenicity, and reproductive and developmental toxicity studies. nih.govcambridge.org Safety pharmacology studies are also conducted to evaluate the effects of the drug on vital functions, such as the cardiovascular, respiratory, and central nervous systems. wuxiapptec.com

Regulatory considerations for preclinical studies are extensive and detailed in guidelines issued by bodies like the International Council for Harmonisation (ICH). These guidelines provide a framework for the design, conduct, and reporting of preclinical studies to ensure that the data is reliable and can be used to make an informed decision about the safety of proceeding to clinical trials.

Detailed Research Findings

While specific preclinical data for the parent compound, this compound, is not extensively available in the public domain, research on its derivatives has shown potential in various therapeutic areas, particularly in oncology.

One area of investigation has been the development of novel CXCR4 antagonists based on a pyrrolidine scaffold for the treatment of cancer metastasis. nih.gov In these studies, derivatives were synthesized and evaluated for their ability to bind to the CXCR4 receptor and inhibit CXCL12-induced cellular responses. One promising compound, compound 46 , demonstrated potent binding affinity to the CXCR4 receptor and inhibited CXCL12-induced cytosolic calcium flux. nih.gov Furthermore, it showed significant efficacy in a transwell invasion assay, mitigating CXCL12/CXCR4 mediated cell migration. nih.gov Importantly, this compound exhibited favorable physicochemical properties and an excellent in vitro safety profile, including low inhibition of the hERG channel and CYP isozymes, along with improved metabolic stability in human and rat liver microsomes. nih.gov These promising preclinical findings supported its potential for further development as a clinical candidate. nih.gov

In another line of research, a series of novel TZT-1027 analogues incorporating a 3-aryl-azetidine moiety were synthesized and evaluated for their antitumor activities. mdpi.com These compounds were tested for their antiproliferative effects against various cancer cell lines.

Below are interactive data tables summarizing the in vitro and in vivo findings for selected derivatives.

Table 1: In Vitro Antiproliferative Activity of TZT-1027 Analogues

CompoundA549 IC₅₀ (nM)HCT116 IC₅₀ (nM)
1a 2.22.1
1b 45.360.1
1c 68.775.4
1d 35.642.8
1e 52.163.2
1f 70.581.9
1g 58.969.3
1h 92.4105.6
1i 85.396.7

Data sourced from a study on novel azetidine-containing TZT-1027 analogues as antitumor agents. mdpi.com

The most potent compound, 1a , was further evaluated in an in vivo xenograft model using A549 human lung cancer cells.

Table 2: In Vivo Antitumor Activity of Compound 1a in A549 Xenograft Model

Treatment GroupTumor Growth Inhibition (%)
Vehicle Control0
1a (1 mg/kg)16
1a (2 mg/kg)25
1a (5 mg/kg)35

Data represents tumor growth inhibition at the end of the study. Sourced from a study on novel azetidine-containing TZT-1027 analogues as antitumor agents. mdpi.com

While compound 1a demonstrated potent in vitro activity, its in vivo efficacy in this particular model was modest. mdpi.com The study noted that no overt toxicity or weight loss was observed at the tested doses. mdpi.com

These findings highlight the importance of the azetidine and pyrrolidine scaffolds in medicinal chemistry and demonstrate the potential of their derivatives as therapeutic agents. However, it is crucial to note that the preclinical data available is on derivatives and not the specific compound this compound. Further comprehensive preclinical evaluation, including detailed toxicology and pharmacokinetic studies, would be necessary for any specific derivative to progress to clinical development.

Pharmacokinetics Pk and Drug Metabolism Dmpk of 1 Azetidin 3 Yl Pyrrolidine Analogs

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

In silico and experimental studies on related heterocyclic compounds suggest that 1-(Azetidin-3-yl)pyrrolidine analogs would generally exhibit properties conducive to good oral bioavailability. nih.gov Key ADME parameters for this class of compounds are typically evaluated to ensure they fall within acceptable ranges for drug development.

Key Predicted ADME Properties:

Absorption: Pyrrolidine (B122466) and azetidine (B1206935) scaffolds are common in molecules designed for oral administration. nih.govnih.gov It is predicted that analogs of this compound would show good human intestinal absorption (HIA).

Distribution: The volume of distribution (Vd) is expected to be moderate, allowing for adequate tissue penetration without excessive accumulation in fatty tissues. Plasma protein binding (PPB) is anticipated to be variable, depending on the specific substituents attached to the core structure.

Metabolism: The primary sites of metabolism are the nitrogen atoms and adjacent carbons of the azetidine and pyrrolidine rings. researchgate.net Metabolism is expected to be mediated predominantly by cytochrome P450 enzymes in the liver. nih.gov

Excretion: The parent compound and its metabolites are likely to be cleared from the body primarily through renal excretion.

Table 1: Predicted ADME Profile for this compound Analogs This table presents predicted data based on general characteristics of similar heterocyclic compounds.

ADME PropertyPredicted CharacteristicRationale/Comment
Human Intestinal Absorption (HIA)HighSmall molecular weight and moderate lipophilicity of the core scaffold favor absorption.
Blood-Brain Barrier (BBB) PermeationLow to ModerateDependent on lipophilicity, which can be altered by structural modifications.
Plasma Protein Binding (PPB)VariableHighly dependent on the nature of substituents on the scaffold.
Metabolic StabilityModerateSusceptible to oxidation at the nitrogen atoms and alpha-carbons. researchgate.net
Primary Route of ExcretionRenalMetabolites are generally rendered more hydrophilic to facilitate kidney clearance. nih.gov

Metabolic Pathways and Metabolite Identification

The biotransformation of this compound analogs is primarily an oxidative process. Aliphatic nitrogen heterocycles like azetidine and pyrrolidine are known targets for several drug-metabolizing enzymes. researchgate.net

Oxidative N-dealkylation is a common metabolic pathway for secondary and tertiary alkylamines, catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.govsemanticscholar.org This process involves the hydroxylation of the carbon atom alpha to the nitrogen, leading to an unstable intermediate that spontaneously cleaves. encyclopedia.pub For this compound, this could theoretically occur at the bond connecting the two rings, although ring-opening reactions are more common for such strained systems.

N-oxidation, which involves the direct oxygenation of the tertiary nitrogen atom of the pyrrolidine ring, is another potential metabolic route. nih.gov This reaction is also mediated by CYP enzymes and flavin-containing monooxygenases (FMOs). semanticscholar.org

Metabolic pathways can also involve the opening of the heterocyclic rings. researchgate.net The strained azetidine ring may be particularly susceptible to ring scission, leading to the formation of linear amine metabolites. The pyrrolidine ring can also undergo ring oxidation and subsequent opening. researchgate.net Following these initial Phase I oxidative reactions, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.

Cytochrome P450 enzymes are the principal catalysts for the Phase I metabolism of a vast number of drugs. nih.govmdpi.com The metabolism of this compound analogs is expected to be heavily dependent on CYP isoforms. The electron-rich nitrogen atoms and the adjacent α-carbons in both the azetidine and pyrrolidine rings are major sites for metabolic attack by P450s. researchgate.netnih.gov Key CYP enzymes involved in the metabolism of similar nitrogen-containing compounds include CYP3A4, CYP2D6, and CYP2C19. nih.govnews-medical.net These enzymes catalyze a variety of reactions, including hydroxylation, N-dealkylation, and N-oxidation. mdpi.comnih.gov The specific metabolites formed can sometimes be as active as, or even more active than, the parent drug. researchgate.net

Impact of Structural Modifications on Pharmacokinetic Properties

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic and pharmacokinetic properties. chemrxiv.org Fluorinating the this compound core, particularly at positions susceptible to metabolic attack, can block these sites from CYP-mediated oxidation. This "metabolic blocking" effect is due to the high strength of the carbon-fluorine bond compared to the carbon-hydrogen bond, which makes it more resistant to enzymatic cleavage. chemrxiv.org

Fluorination also has a profound impact on the physicochemical properties of a molecule. researchgate.net It generally increases lipophilicity (measured as LogP), which can affect absorption, distribution, and penetration across biological membranes. researchgate.net However, the effect on lipophilicity can be complex; for instance, gem-difluorination can either increase or decrease LogP depending on the surrounding molecular environment. researchgate.net The introduction of fluorine also lowers the basicity (pKa) of the nearby nitrogen atoms, which can influence receptor binding and solubility. researchgate.net

Table 2: Effect of Fluorination on Physicochemical and Pharmacokinetic Properties This table summarizes general trends observed when fluorinating small heterocyclic molecules.

PropertyEffect of FluorinationPharmacokinetic Implication
Metabolic StabilityIncreasedBlocks sites of CYP450 oxidation, potentially increasing drug half-life. chemrxiv.org
Lipophilicity (LogP)Generally IncreasedCan improve membrane permeability and absorption, but may also increase plasma protein binding. researchgate.net
Basicity (pKa)DecreasedLowers the pKa of nearby amine groups, affecting solubility and receptor interactions. researchgate.net

Structural Design for Altered Metabolism

One key strategy to enhance metabolic stability involves the introduction of steric hindrance at positions prone to metabolism. For instance, in pyrrolidine-containing compounds, the introduction of a methyl group at the C-3 position of the pyrrolidine ring can sterically shield adjacent positions from metabolic enzymes, thereby improving the pharmacokinetic profile. This approach is based on the principle that bulky substituents can prevent the optimal binding of the substrate to the active site of metabolizing enzymes, such as cytochrome P450s.

Furthermore, the inherent rigidity of spirocyclic systems, which can be considered analogs of the this compound scaffold, can lead to enhanced metabolic stability. Spirocyclic azetidines, for example, are often poorly recognized by degradation enzymes, which can mitigate early drug clearance. This is attributed to the fixed three-dimensional orientation of the molecule, which may not fit into the active sites of metabolic enzymes as readily as more flexible linear or monocyclic analogs. The reduced conformational entropy penalty upon binding to a target, a characteristic of rigid spirocycles, can also contribute to improved pharmacological properties.

In addition to steric blocking, the introduction of electron-withdrawing groups or the replacement of metabolically liable functional groups can also be effective strategies. For example, fluorination of the pyrrolidine or azetidine ring can alter the electronic properties of the molecule and block potential sites of oxidation. The carbon-fluorine bond is exceptionally strong and not easily metabolized, making this a common strategy in medicinal chemistry to enhance metabolic stability.

Plasma Stability and Protein Binding

The stability of a drug in plasma and its extent of binding to plasma proteins are crucial pharmacokinetic parameters that influence its distribution, metabolism, and excretion, and ultimately its therapeutic effect. For analogs of this compound, these properties are influenced by their physicochemical characteristics, which can be fine-tuned through structural modifications.

Plasma Stability

Generally, small, saturated heterocyclic scaffolds like azetidine and pyrrolidine contribute to good plasma stability. In a study of diverse azetidine-based scaffolds, a number of compounds demonstrated excellent stability in both human and mouse plasma. This inherent stability is advantageous for developing drug candidates with predictable pharmacokinetic profiles.

Plasma Protein Binding

Plasma protein binding (PPB) can significantly affect the unbound concentration of a drug in plasma, which is the fraction available to interact with its therapeutic target. The degree of PPB is largely dictated by the lipophilicity and acidic/basic nature of the compound. For many small molecule drugs, binding is primarily to human serum albumin (HSA) or α1-acid glycoprotein (AAG).

For acidic drug candidates containing an azetidine moiety, such as certain azetidine-1-sulfonamides, optimizing plasma protein binding can be a deliberate strategy to prolong the drug's half-life. By increasing PPB, the clearance of the drug can be reduced, as only the unbound fraction is available for metabolism and excretion. This strategy is particularly effective for acidic molecules that tend to have a low volume of distribution.

In a study of various azetidine-based compounds, a range of plasma protein binding was observed. The data below summarizes the in vitro properties of a selection of these analogs.

CompoundHuman Plasma Stability (% remaining after 4h)Mouse Plasma Stability (% remaining after 4h)Human Plasma Protein Binding (% bound)Mouse Plasma Protein Binding (% bound)
Analog 1100985540
Analog 299973025
Analog 31001007060
Analog 495928575

This data indicates that while many azetidine-containing scaffolds exhibit high plasma stability, their plasma protein binding can vary significantly, offering a parameter that can be modulated during the drug design process to achieve a desired pharmacokinetic profile. The generally low to moderate protein binding observed for several analogs suggests a higher proportion of the free, unbound fraction of the compound, which is an important attribute for diffusion into tissues.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a ligand to a protein's active site.

While no specific molecular docking studies have been published for 1-(Azetidin-3-yl)pyrrolidine, research on related azetidine (B1206935) and pyrrolidine (B122466) derivatives provides valuable insights into their potential interactions with biological targets. For instance, studies on azetidin-2-one (B1220530) derivatives have shown their ability to form satisfactory binding contacts within the active sites of protein kinases, such as the epidermal growth factor receptor (EGFR) scribd.comdergipark.org.trresearchgate.net. In these studies, the azetidine ring often plays a crucial role in orienting the molecule within the binding pocket, allowing other functional groups to form key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues rjptonline.org.

Similarly, docking studies on various pyrrolidine derivatives have demonstrated their versatility in binding to a wide range of protein targets, including enzymes and receptors nih.govnih.govnih.gov. The pyrrolidine ring, with its non-planar, puckered conformation, can adopt various shapes to fit into different binding sites nih.gov. The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, while the carbon backbone can engage in van der Waals and hydrophobic interactions nih.gov. For example, in a study of pyrrolidine derivatives as neuraminidase inhibitors, docking simulations revealed that key residues such as Trp178, Arg371, and Tyr406 in the active site were crucial for binding, with hydrogen bonds and electrostatic interactions being the primary driving forces nih.gov.

Table 1: Summary of Molecular Docking Studies on Related Azetidine and Pyrrolidine Derivatives

Compound ClassTarget ProteinKey Interacting ResiduesType of InteractionsReference
Azetidin-2-one DerivativesEpidermal Growth Factor Receptor (EGFR)Not specifiedHydrogen bonding, hydrophobic contacts scribd.comdergipark.org.tr
Pyrrolidine DerivativesNeuraminidaseTrp178, Arg371, Tyr406Hydrogen bonding, electrostatic interactions nih.gov
Pyrrolidine DerivativesPlasmepsin IINot specifiedNot specified nih.gov
N-Methylspiropyrrolidine HybridsDNA GyraseNot specifiedNot specified tandfonline.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes, flexibility, and stability of a system, such as a protein-ligand complex.

Specific MD simulation studies on this compound are not available. However, research on related molecules offers insights into the potential dynamic behavior of this compound. For example, MD simulations of azetidine-2-carboxylic acid, a proline analogue, have been performed to understand its effect on peptide conformations nih.gov. These simulations revealed that the azetidine ring has a higher propensity to induce a 180° bend in a polypeptide chain compared to proline, which could be significant in the context of protein-ligand interactions nih.gov. Furthermore, these simulations showed that azetidine-containing peptides have a slightly higher hydrogen bonding potential and stronger electrostatic interactions with water compared to their proline-containing counterparts nih.gov.

MD simulations of various pyrrolidine derivatives have also been conducted to analyze their binding modes and the flexibility of their target proteins nih.gov. In a study on pyrrolidine derivatives as plasmepsin inhibitors, MD simulations were used to explore the conformational flexibility of the enzyme's active site, leading to a better understanding of the ligand's binding mode nih.gov. Such simulations can reveal how the protein structure adapts to accommodate the ligand and how the ligand's conformation changes upon binding.

Table 2: Insights from Molecular Dynamics Simulations of Related Compounds

Compound/ScaffoldKey Findings from MD SimulationsReference
Azetidine-2-carboxylic acidHigher propensity for trans→cis peptide bond isomerization, leading to a significant bend in peptide chains. Slightly higher hydrogen bonding potential with water compared to proline. nih.gov
Pyrrolidine derivativesElucidation of protein flap flexibility to accommodate ligands. Analysis of binding mode stability. nih.gov
Azetidine derivativesValidation of docking results and assessment of complex stability. researchgate.net

Free Energy Perturbation (FEP) Calculations for Binding Affinity Prediction

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of ligands to a common receptor wikipedia.org. FEP simulations involve "alchemically" transforming one ligand into another in both the solvated state and when bound to the protein. The difference in the free energy of these two transformations provides a prediction of the relative binding free energy .

While there are no published FEP studies specifically for this compound, the methodology has been successfully applied to other small molecules, including those containing a pyrrolidine ring. For instance, FEP calculations have been used to determine the relative binding affinities of a series of galectin-3 inhibitors, some of which feature a pyrrolidine substituent nih.gov. This study demonstrated that FEP can achieve a mean absolute deviation from experimental values of only 2–3 kJ/mol, highlighting the predictive power of this technique nih.gov.

The application of FEP to this compound and its analogues could provide valuable data for lead optimization. By systematically modifying the substituents on either the azetidine or pyrrolidine ring, FEP calculations could predict which modifications are likely to improve binding affinity. This would allow medicinal chemists to prioritize the synthesis of the most promising compounds. However, it is important to note that FEP calculations are computationally expensive and require careful setup and validation .

In Silico ADME Prediction

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties.

Direct in silico ADME predictions for this compound are not publicly available. However, we can infer its likely properties by examining studies on related scaffolds.

The azetidine ring is known to impart desirable physicochemical properties to drug candidates. It can increase the three-dimensionality of a molecule, which can lead to improved target engagement and selectivity researchgate.net. Furthermore, the incorporation of an azetidine moiety can lead to improved pharmacokinetic properties, such as increased metabolic stability and lower lipophilicity researchgate.net. In silico analysis of various azetidine-based scaffolds has shown that they can be designed to fall within the preferred range of properties for central nervous system (CNS) drugs, including molecular weight, topological polar surface area (TPSA), and calculated logP (cLogP) nih.gov.

The pyrrolidine scaffold is also a common feature in many approved drugs and bioactive molecules nih.gov. The basicity of the pyrrolidine nitrogen can be modulated by substituents, which in turn affects properties like solubility and protein binding nih.gov. In silico ADME studies on pyrrolizidine (B1209537) alkaloids, which contain a pyrrolidine ring, have shown that these compounds generally exhibit high intestinal absorption and can cross the blood-brain barrier mdpi.com. However, they can also be substrates for efflux transporters like P-glycoprotein mdpi.com.

Based on the properties of these individual scaffolds, this compound is expected to have a relatively low molecular weight and a moderate TPSA, which are generally favorable for good oral bioavailability. The presence of two basic nitrogen atoms will influence its pKa and solubility.

Table 3: Predicted Physicochemical Properties of a Structurally Similar Compound: 1-(Azetidin-3-yl)piperidin-4-ol

PropertyPredicted ValueUnitReference
Boiling Point258 - 259°C epa.gov
Density1.11g/cm³ epa.gov
Flash Point115°C epa.gov
LogKow (Octanol-Water Partition Coefficient)-0.128 epa.gov
Water Solubility4.63 epa.gov
pKa (Basic)10.5 epa.gov

Note: This data is for a structurally related compound and should be considered as an estimate for this compound.

Advanced Analytical Techniques for Characterization of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-(azetidin-3-yl)pyrrolidine derivatives, providing detailed information about the molecular framework at the atomic level.

¹H NMR Spectroscopy is fundamental for determining the proton environment within the molecule. For instance, in the ¹H-NMR spectrum of a 3,3-substituted azetidine (B1206935) derivative, the methylene (B1212753) protons of the azetidine ring (CH₂-2,4) can appear in the regions of δ 3.69–3.86 and 3.94–4.06 ppm. These signals may be broadened due to the conformational dynamics of the substituted azetidine moiety. mdpi.com The protons on the pyrrolidine (B122466) ring also show characteristic signals. For example, the methylene protons adjacent to the nitrogen (CH₂-2′,5′) might appear as a triplet, while other methylene protons can present as a multiplet or pentet. mdpi.comresearchgate.net The specific chemical shifts and coupling constants (J values) are critical for confirming the connectivity and stereochemistry of the molecule. nih.gov In one derivative, the trans stereochemistry was confirmed by a doublet observed for the H-4 proton of the azetidine ring at δ 4.63 ppm with a coupling constant of J = 2.48 Hz. nih.gov

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon signals of the azetidine and pyrrolidine rings appear in characteristic regions of the spectrum. jst-ud.vn For example, in a derivative of 1-(1-cyclohexyl-3-phenylprop-2-ynyl)pyrrolidine, the pyrrolidine carbons appeared at δ 24.9 and 51.1 ppm. rsc.org The chemical shifts are sensitive to the electronic environment, and substituent effects can be clearly observed. Spectroscopic techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. researchgate.net

¹⁹F NMR Spectroscopy is employed when fluorine atoms are present in the derivatives, such as in (3S)-1-(Azetidin-3-yl)-3-fluoro-pyrrolidine. nih.gov This technique is highly sensitive and provides information about the number and electronic environment of the fluorine atoms.

Interactive data tables summarizing typical NMR data for derivatives are presented below.

Table 1: Representative ¹H NMR Data for a Substituted this compound Derivative mdpi.comnih.gov

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Azetidine H-2, H-43.69–4.06m-
Azetidine H-33.19–3.23m-
Pyrrolidine H-2', H-5'3.29t7.2
Pyrrolidine H-3', H-4'2.05p7.2

Table 2: Representative ¹³C NMR Data for a Substituted Pyrrolidine Derivative jst-ud.vnrsc.org

Carbon AssignmentChemical Shift (δ, ppm)
Pyrrolidine C-2', C-5'51.1
Pyrrolidine C-3', C-4'24.9
Azetidine C-2, C-450.0 - 60.0
Azetidine C-330.0 - 40.0

Mass Spectrometry (MS) (e.g., HRMS, LC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This is crucial for confirming the identity of a newly synthesized derivative and distinguishing it from other potential products. jst-ud.vn For instance, HRMS can verify the molecular ion peak of a derivative, confirming its expected molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. This technique is invaluable for analyzing complex reaction mixtures, identifying byproducts, and confirming the molecular weight of the desired product. bldpharm.comnih.gov In stability studies, LC-MS/MS can be used to identify and characterize degradation products by comparing the fragmentation patterns of the parent drug and its degradants. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized this compound derivatives. By employing a suitable stationary phase (e.g., C18) and mobile phase, HPLC can separate the target compound from starting materials, reagents, and byproducts. nih.gov The purity is typically determined by measuring the peak area of the main component relative to the total area of all peaks in the chromatogram. Method validation according to ICH guidelines ensures that the HPLC method is robust, specific, linear, precise, and accurate for its intended purpose. nih.gov For chiral derivatives, specialized chiral stationary phases can be used to separate enantiomers and determine the enantiomeric purity of the compound. researchgate.net

Future Research Directions and Therapeutic Potential of 1 Azetidin 3 Yl Pyrrolidine

Exploration of New Therapeutic Areas

The foundational components of 1-(Azetidin-3-yl)pyrrolidine, the azetidine (B1206935) and pyrrolidine (B122466) rings, are prevalent in a multitude of biologically active compounds, suggesting a broad range of therapeutic areas for investigation. Pyrrolidine derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, antimalarial, antitumor, anti-inflammatory, and anticonvulsant properties. This versatility provides a strong rationale for screening this compound and its analogs against a diverse panel of diseases.

Future research could focus on the following areas:

Infectious Diseases: Given the potent antimycobacterial activity of some azetidine derivatives against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis, this is a primary area of interest. Analogs of this compound could be developed as novel treatments for tuberculosis.

Oncology: Azetidine-containing analogs of the antitumor agent TZT-1027 have shown excellent antiproliferative activities. This suggests the potential of the this compound scaffold in the development of new cancer chemotherapeutics.

Metabolic Disorders: Fluorinated pyrrolidine and azetidine amides have been investigated as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes. This indicates a possible role in managing metabolic conditions.

Central Nervous System (CNS) Disorders: The pyrrolidine ring is a key feature in compounds designed for various CNS disorders. Exploring the neuropharmacological profile of this compound derivatives could uncover novel treatments for psychiatric or neurodegenerative diseases.

Table 1: Potential Therapeutic Applications Based on Scaffold Activity

Therapeutic Area Relevant Scaffold Example of Activity
Infectious Disease (Tuberculosis) Azetidine Derivatives show potent activity against MDR-TB.
Oncology Azetidine/Pyrrolidine TZT-1027 analogues exhibit antiproliferative effects.
Diabetes Azetidine/Pyrrolidine Fluorinated amides act as DPP-IV inhibitors.
CNS Disorders Pyrrolidine Scaffold is present in numerous CNS-active drugs.
Viral Infections (Hepatitis C) Pyrrolidine Several approved drugs contain the pyrrolidine moiety.

Development of Highly Selective Analogs

A key goal in modern drug discovery is to maximize therapeutic efficacy while minimizing off-target effects. This is achieved by designing analogs with high selectivity for their intended biological target. For this compound, future research will involve systematic structural modifications to enhance its selectivity for specific receptors, enzymes, or other protein targets.

Strategies for developing selective analogs include:

Conformational Restriction: Introducing rigidity into the molecule can lock it into a specific conformation that is optimal for binding to the desired target. This has been successfully employed to create a highly selective pyrrolidine-based histamine (B1213489) H3 receptor agonist from a less selective precursor.

Stereochemical Control: The stereochemistry of substituents on both the azetidine and pyrrolidine rings can dramatically influence biological activity and selectivity. Synthesizing and testing individual stereoisomers is crucial for identifying the most potent and selective analog.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can fine-tune the molecule's interaction with its target. For example, incorporating fluorine atoms into pyrrolidine and azetidine amides led to unexpectedly strong activity.

Table 2: Research Findings on Selective Analog Development

Analog Type Modification Strategy Outcome
Fluorinated Pyrrolidides/Azetidides Halogenation Unexpectedly strong activity against dipeptidyl peptidase IV.
Histamine Analog (Immepyr) Conformational Restriction High selectivity for H3 receptor over H1 receptor.
TZT-1027 Analogs 3-Aryl-azetidine substitution Moderate to excellent antiproliferative activities.
Antimycobacterial Azetidines Substitution on N-benzyl group Bromo or trifluoromethyl ether substituents enhanced activity.

Integration of Artificial Intelligence and Machine Learning in Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. These computational tools can be powerfully applied to the development of this compound analogs.

Key applications of AI/ML include:

Predictive Modeling (QSAR/QSPR): Machine learning algorithms can build models that predict the biological activity (Quantitative Structure-Activity Relationship, QSAR) and physicochemical properties (Quantitative Structure-Property Relationship, QSPR) of novel, unsynthesized analogs. This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the this compound scaffold and a set of target-specific criteria (e.g., high binding affinity, low predicted toxicity), novel candidate structures can be generated for further evaluation.

Virtual Screening: AI-powered models can rapidly screen vast virtual libraries of compounds to identify those most likely to bind to a specific therapeutic target. This can significantly reduce the time and cost associated with initial hit identification.

Potential for Combination Therapies

Complex diseases like cancer and tuberculosis often require treatment with multiple therapeutic agents to achieve optimal outcomes and combat drug resistance. While this compound itself has not been studied in combination regimens, the therapeutic profiles of related compounds suggest high potential in this area.

For instance:

Tuberculosis: Standard TB treatment involves a cocktail of drugs administered over several months. Any new azetidine-based antitubercular agent would almost certainly be evaluated as part of a combination therapy to enhance efficacy and prevent the emergence of resistance.

Hepatitis C: Several approved antiviral drugs that contain a pyrrolidine moiety, such as Telaprevir, Ombitasvir, and Grazoprevir, are used as components of combination therapies.

Cancer: Azetidine-2-carboxylic acid, an amino acid analog, has been shown to enhance the cell-killing effects of X-ray radiation in hepatoma cells, acting as a radiosensitizer. This highlights the potential for using azetidine derivatives in combination with radiotherapy.

Future research should investigate the synergistic effects of this compound analogs with existing drugs in relevant disease models.

Addressing Challenges in Drug Development

The path from a promising chemical scaffold to an approved drug is fraught with challenges. For this compound and its derivatives, key hurdles will need to be addressed through rigorous preclinical and clinical research.

Major challenges include:

Pharmacokinetics and ADMET Properties: A successful drug must have appropriate Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early-stage assessment of these parameters is critical. While some azetidine derivatives have shown acceptable toxicological and pharmacokinetic profiles for development as antituberculars, these properties must be optimized for each new analog and therapeutic target.

Synthetic Tractability: The synthesis of complex azetidine and pyrrolidine derivatives can be challenging. Developing efficient, scalable, and stereoselective synthetic routes is essential for producing sufficient quantities of material for extensive testing and potential commercialization.

Target Identification and Validation: For novel compounds emerging from phenotypic screens, identifying the specific biological target (deconvolution) is a significant challenge. Understanding the mechanism of action is crucial for further development and for predicting potential side effects. The development of azetidine-based antituberculars, for example, required extensive studies to determine that they interfere with mycolic acid biosynthesis.

Overcoming Drug Resistance: For indications like infectious diseases and oncology, the development of drug resistance is a constant threat. A key advantage of some novel azetidine derivatives against M. tuberculosis is a lack of detectable resistance, a highly desirable feature that should be a focal point of future development.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(Azetidin-3-yl)pyrrolidine with high purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: React azetidine derivatives (e.g., azetidine-3-carboxylic acid derivatives) with activated pyrrolidine precursors. A common approach uses potassium carbonate as a base in polar aprotic solvents (e.g., DMF) at elevated temperatures (150°C) to facilitate ring closure and substitution .
  • Step 2: Purify intermediates via liquid-liquid extraction (e.g., ethyl acetate/water) and monitor reaction progress using TLC. Final purification may involve column chromatography or recrystallization .
  • Validation: Confirm purity via ¹H NMR (e.g., δ 1.96–3.33 ppm for azetidine-pyrrolidine protons) and elemental analysis .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopic Analysis: Use ¹H/¹³C NMR to identify proton environments (e.g., azetidine N-H protons at δ ~2.5–3.5 ppm) and heteronuclear correlation spectroscopy (HSQC/HMBC) to confirm connectivity .
  • Computational Modeling: Perform density functional theory (DFT) calculations to predict bond angles, charge distribution, and conformational stability. Compare with experimental X-ray crystallography data if available .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What stability considerations are critical for handling this compound in aqueous or oxidative conditions?

Methodological Answer:

  • Storage: Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the azetidine ring. Use desiccants to avoid moisture .
  • Oxidative Stability: Test under accelerated conditions (e.g., H₂O₂ exposure) with HPLC monitoring. The pyrrolidine ring is less prone to oxidation compared to azetidine, which may form N-oxide byproducts .
  • pH Sensitivity: Conduct stability studies across pH 2–10; azetidine’s strained ring is prone to ring-opening in acidic media .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets?

Methodological Answer:

  • Substituent Variation: Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrrolidine nitrogen to enhance binding affinity for neurological targets. Compare IC₅₀ values in enzymatic assays (e.g., kinase inhibition) .
  • Stereochemical Impact: Synthesize enantiomers using chiral catalysts (e.g., BINOL-derived ligands) and evaluate enantioselective activity via circular dichroism (CD) and in vitro assays .
  • Biological Testing: Use radioligand binding assays or fluorescence polarization to quantify target engagement .

Q. What advanced computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate interactions with transition-metal catalysts (e.g., Pd for cross-coupling) to predict regioselectivity in Suzuki-Miyaura reactions .
  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., GPCRs) and prioritize derivatives for synthesis .
  • Reaction Mechanism Mapping: Apply DFT to model intermediates in azetidine ring-opening reactions, focusing on activation barriers and solvent effects .

Q. How should researchers resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:

  • Purity Verification: Re-test compounds with orthogonal methods (e.g., HPLC-DAD vs. LC-MS) to rule out impurities .
  • Assay Reproducibility: Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) and control for off-target effects via CRISPR knockout models .
  • Meta-Analysis: Cross-reference with structural analogs in databases like PubChem to identify trends in bioactivity .

Q. What methodologies enable the study of this compound’s interaction with indoor surface chemistry?

Methodological Answer:

  • Adsorption Studies: Use quartz crystal microbalance (QCM) to measure adsorption kinetics on silica or polymer surfaces under controlled humidity .
  • Surface Reactivity: Analyze oxidative degradation pathways via ToF-SIMS or XPS after exposure to ozone or UV light .
  • Environmental Impact: Quantify airborne residues using GC-MS with solid-phase microextraction (SPME) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.